molecular formula C9H8BrIO2 B13436083 4-Iodo-3-methoxyphenacyl bromide

4-Iodo-3-methoxyphenacyl bromide

Katalognummer: B13436083
Molekulargewicht: 354.97 g/mol
InChI-Schlüssel: OTXDYHIJFDRXBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Iodo-3-methoxyphenacyl bromide is an organic compound with the molecular formula C9H8BrIO2 It is a derivative of phenacyl bromide, where the phenyl ring is substituted with iodine at the 4-position and a methoxy group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3-methoxyphenacyl bromide typically involves the bromination of 4-iodo-3-methoxyacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often require careful control of temperature and reaction time to ensure the selective bromination at the phenacyl position.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Iodo-3-methoxyphenacyl bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The iodine atom can be reduced to form deiodinated derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution: Formation of azido, thiocyanato, or methoxy derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of deiodinated phenacyl bromide derivatives.

Wissenschaftliche Forschungsanwendungen

4-Iodo-3-methoxyphenacyl bromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various substituted phenacyl derivatives.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive bromine atom.

    Medicine: Investigated for its potential use in the development of pharmaceutical intermediates and active compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Iodo-3-methoxyphenacyl bromide involves its ability to act as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to react with nucleophiles, leading to the formation of covalent bonds with various biological molecules. The methoxy and iodine substituents influence the reactivity and selectivity of the compound in these reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Iodo-3-methoxyacetophenone: Lacks the bromine atom, making it less reactive in substitution reactions.

    4-Bromo-3-methoxyphenacyl bromide: Contains a bromine atom instead of iodine, affecting its reactivity and selectivity.

    4-Iodo-3-methoxybenzyl bromide: Similar structure but with a benzyl group instead of a phenacyl group, altering its chemical properties.

Uniqueness

4-Iodo-3-methoxyphenacyl bromide is unique due to the combination of iodine and bromine substituents on the phenacyl ring. This combination imparts distinct reactivity and selectivity, making it a valuable compound in various chemical and biological applications.

Eigenschaften

Molekularformel

C9H8BrIO2

Molekulargewicht

354.97 g/mol

IUPAC-Name

2-bromo-1-(4-iodo-3-methoxyphenyl)ethanone

InChI

InChI=1S/C9H8BrIO2/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4H,5H2,1H3

InChI-Schlüssel

OTXDYHIJFDRXBR-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)C(=O)CBr)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.